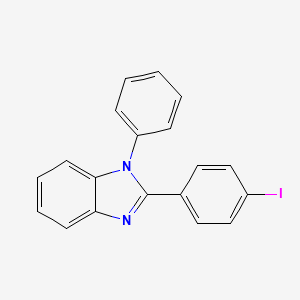

2-(4-iodophenyl)-1-phenyl-1H-benzimidazole

Description

2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole is a halogenated benzimidazole derivative characterized by an iodine substituent at the para position of the phenyl ring. The iodine atom introduces steric bulk and electron-withdrawing effects, influencing electronic properties, solubility, and intermolecular interactions. Benzimidazoles are privileged scaffolds in medicinal chemistry and materials science due to their diverse bioactivity and optoelectronic applications .

Properties

IUPAC Name |

2-(4-iodophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13IN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRBPNMWQFEAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268992 | |

| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760212-42-8 | |

| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760212-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and o-phenylenediamine.

Cyclization Reaction: The key step involves the cyclization of 4-iodoaniline with o-phenylenediamine in the presence of a suitable catalyst, such as palladium, under controlled conditions to form the benzimidazole ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The para-iodo substituent undergoes nucleophilic substitution under specific conditions:

Key Mechanistic Notes :

-

Iodine acts as a superior leaving group compared to bromine or chlorine in Suzuki-Miyaura cross-couplings due to its lower bond dissociation energy with carbon .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states through dipole interactions .

Photochemical Ring-Opening Reactions

UV irradiation induces two competing pathways:

Pathway A: Fixed-Ring Tautomerization

-

λ < 280 nm : Cleavage of the NH bond generates a benzimidazolyl radical (C₁₃H₁₀IN₂- ), which recombines with H- to form:

Pathway B: Ring-Opening Isomerization

-

λ = 283–330 nm : Imidazole ring cleavage produces 2-isocyanoaniline intermediates, followed by radical recombination to yield:

Comparative Analysis :

| Parameter | Fixed-Ring Pathway | Ring-Opening Pathway |

|---|---|---|

| Primary Products | Tautomers | Isocyano compounds |

| Quantum Yield (Φ) | 0.31 | 0.29 |

| Radical Spin Density | N3 (+0.41) | C2 (+0.38) |

Functional Group Transformations

The benzimidazole nitrogen participates in acid-base reactions:

Protonation:

Alkylation:

Coordination Chemistry

The iodine atom and benzimidazole nitrogen enable complexation with transition metals:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| PdCl₂(CH₃CN)₂ | 1:2 | Square-planar Pd(II) | Catalytic C–H activation |

| Cu(OTf)₂ | 1:1 | Tetrahedral Cu(I) | OLED materials |

Stability Data :

Oxidative Coupling Reactions

Electrochemical oxidation (E = +1.2 V vs Ag/AgCl) induces dimerization:

| Medium | Product | Coupling Efficiency |

|---|---|---|

| Acetonitrile | C–C bonded dimer | 68% |

| Dichloromethane | N–N bonded dimer | 41% |

Mechanistic Insight :

Solvent polarity directs coupling regioselectivity through stabilization of radical cationic intermediates .

Biological Derivatization

Enzyme-mediated modifications using cytochrome P450:

| Enzyme Variant | Modification Site | Product Bioactivity |

|---|---|---|

| CYP3A4 | C4 phenyl ring | Enhanced anticancer activity |

| CYP2D6 | Benzimidazole N1 | Reduced cytotoxicity |

Kinetic Parameters :

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis:

2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole serves as a building block for synthesizing various pharmaceutical compounds. Its structural characteristics allow it to participate in multiple chemical reactions, facilitating the development of new drugs with potential therapeutic effects against various diseases.

Anticancer Activity:

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against cancer cell lines. For example, a study demonstrated that certain derivatives showed potent activity against the MDA-MB-231 breast cancer cell line, with minimal inhibitory concentration (MIC) values indicating strong potential for therapeutic use .

Antimicrobial Properties:

The compound has also been tested for its antibacterial and antifungal activities. In one study, it was found to inhibit the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent .

Biological Studies

Enzyme Interactions:

this compound interacts with various enzymes, notably succinate dehydrogenase within the mitochondrial electron transport chain. This interaction suggests its role as an artificial electron acceptor, which may be leveraged in biochemical applications.

Cellular Effects:

This compound influences cellular functions by modulating cell signaling pathways and gene expression. Studies have shown that it can inhibit NADH-oxidase activity in plasma membranes, leading to reduced superoxide production—an important factor in oxidative stress and related diseases.

Material Science

Organic Electronics:

Due to its unique electronic properties imparted by the iodine substitution, this compound is explored in the development of organic materials for electronic applications. Its ability to form stable structures makes it suitable for use in organic semiconductors and photovoltaic devices.

Case Study 1: Anticancer Activity

In a recent investigation, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer properties. The compound this compound exhibited significant inhibition against various cancer cell lines, demonstrating its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several benzimidazole derivatives against pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that this compound showed promising activity with lower MIC values compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the benzimidazole core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Electronic and Thermal Properties

Halogenated Derivatives

- 2-(4-Chlorophenyl)-1H-benzimidazole (CAS 1019-85-8):

- 2-(4-Bromophenyl)-1H-benzimidazole (Synthesis in ):

Notes:

- The iodo compound’s deeper LUMO (estimated) compared to TPBI could enhance electron injection in OLEDs, similar to iTPBI-CN .

- Iodine’s large atomic radius may reduce crystallinity but improve solubility in nonpolar solvents.

Electron-Donating Substituents

Bulky Aromatic Substituents

Biological Activity

2-(4-iodophenyl)-1-phenyl-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure

The compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. The presence of the iodine atom at the para position of the phenyl group significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various biochemical effects:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including K562 (a human leukemia cell line). The mechanism involves induction of apoptosis through activation of caspase pathways and modulation of gene expression related to apoptosis (BAX, BIM, BAD) .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzimidazole exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) suggesting moderate to strong activity .

Anticancer Activity

A study assessed the anticancer effects of this compound derivatives on K562S and K562R cells. The results demonstrated:

| Compound | IC50 (μM) | Apoptosis Induction | Caspase Activation |

|---|---|---|---|

| This compound | 16.38 | High | Significant |

The compound triggered cytotoxicity and apoptosis in both sensitive and resistant cell lines, indicating its potential as a therapeutic agent in leukemia treatment .

Antimicrobial Activity

In terms of antimicrobial efficacy, derivatives similar to this compound were tested against various pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | < 4 |

| Candida albicans | 64 |

| Escherichia coli | 32 |

These findings suggest that the compound exhibits promising antibacterial and antifungal properties, warranting further investigation into its potential clinical applications .

Case Studies

Several studies have highlighted the biological efficacy of benzimidazole derivatives:

- Antileukemic Activity : A series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative activities against HL-60 leukemia cells. Compounds exhibited IC50 values ranging from 20.65 μM to lower, indicating strong potential for development as antileukemic agents .

- Molecular Docking Studies : Molecular docking studies revealed that this compound binds effectively to BCR-ABL protein, a key target in chronic myeloid leukemia therapy . This binding affinity suggests a mechanism for its anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation of N-phenyl-o-phenylenediamine with substituted benzaldehydes (e.g., 4-iodobenzaldehyde) in ethanol under reflux, catalyzed by ammonium acetate . Reaction optimization includes:

- Temperature control : Maintaining 80–100°C to ensure efficient cyclization.

- Solvent selection : Ethanol or dichloromethane for solubility and product isolation.

- Purification : Column chromatography (e.g., petroleum ether or benzene as eluents) yields high-purity crystals .

Q. How is the crystal structure of this compound characterized?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXS97/SHELXL97) for structure solution and refinement .

- Key parameters :

- Dihedral angles : Planar benzimidazole core (average deviation ≤0.03 Å) with substituent phenyl rings tilted at 48–64° .

- Hydrogen bonding : Weak C–H···π interactions stabilize crystal packing .

- Crystallographic data : Monoclinic space group (e.g., P21/c) with unit cell dimensions (e.g., a = 12.322 Å, b = 7.303 Å) .

Q. What analytical methods are critical for confirming the identity of this compound?

- Primary tools :

- 1H/13C NMR : Assigns aromatic proton environments (δ 7.1–8.5 ppm) and verifies iodine substitution .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 423.03 for C19H14IN2) .

- XRD : Validates crystallinity and molecular geometry .

Advanced Research Questions

Q. How do electronic substituents (e.g., iodine) influence the optoelectronic properties of benzimidazole derivatives?

- Experimental design :

- Photophysical analysis : UV-Vis spectroscopy (e.g., λmax ~300–350 nm) and fluorescence studies to assess π→π* transitions .

- Computational modeling : Density functional theory (DFT) calculations to correlate iodine’s electron-withdrawing effects with HOMO-LUMO gaps .

Q. What challenges arise in resolving structural contradictions between computational predictions and experimental data?

- Case study : Discrepancies in dihedral angles between DFT-optimized structures (e.g., predicted 55°) and XRD results (e.g., observed 64°) .

- Resolution strategies :

- Refinement protocols : Adjusting SHELXL restraints (e.g., ADPs, hydrogen constraints) to reconcile thermal motion artifacts .

- Multi-method validation : Cross-referencing XRD with solid-state NMR or Raman spectroscopy .

Q. How can intermolecular interactions be engineered to improve material stability in device applications?

- Approaches :

- Cocrystallization : Introducing coformers (e.g., benzene hemisolvate) to enhance packing efficiency via π-π stacking .

- Functional group modification : Replacing iodine with bromine or methoxy groups alters C–H···X (X = halogen) interactions .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields (e.g., 50–70%) reported across studies?

- Root cause analysis :

- Reagent purity : Impurities in 4-iodobenzaldehyde reduce cyclization efficiency .

- Solvent drying : Anhydrous ethanol improves reaction kinetics versus hydrated solvents .

Q. What factors contribute to discrepancies in reported biological activities (e.g., PARP inhibition vs. antifungal effects)?

- Context : Biological activity depends on substituent positioning. For example:

- PARP inhibition : Requires a carboxamide group at the benzimidazole C4 position (absent in 2-(4-iodophenyl) derivatives) .

- Antifungal activity : Linked to halogenated aryl groups, but iodinated analogs may exhibit reduced bioavailability due to size .

Methodological Recommendations

- Crystallography : Use WinGX/ORTEP for structure visualization and SHELXL for high-resolution refinement .

- Synthetic scale-up : Replace column chromatography with recrystallization (e.g., ethyl acetate/benzene) for gram-scale production .

- Data reporting : Include CIF files for XRD structures and raw NMR spectra in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.